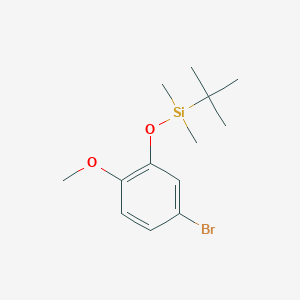
2-(T-Butyldimethylsilyloxy)-4-bromoanisole
Vue d'ensemble
Description
2-(T-Butyldimethylsilyloxy)-4-bromoanisole is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a brominated anisole. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability and ease of removal of the TBDMS group.
Méthodes De Préparation
The synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole typically involves the reaction of 4-bromoanisole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(T-Butyldimethylsilyloxy)-4-bromoanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Deprotection: The TBDMS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group
Applications De Recherche Scientifique
2-(T-Butyldimethylsilyloxy)-4-bromoanisole is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Material Science: It is employed in the synthesis of polymers and other materials where specific functional groups need to be protected during the reaction
Mécanisme D'action
The primary mechanism of action for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection can be selectively removed using fluoride ions, which cleave the silicon-oxygen bond .
Comparaison Avec Des Composés Similaires
- Trimethylsilyl ethers
- Triisopropylsilyl ethers
- Tetrahydropyranyl ethers
Propriétés
IUPAC Name |
(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQARBOIOUKKZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450640 | |
| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177329-71-4 | |
| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
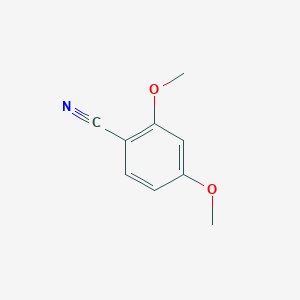
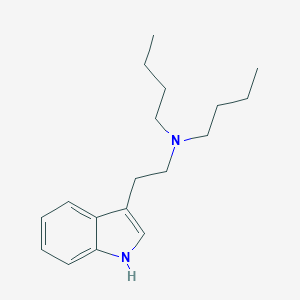
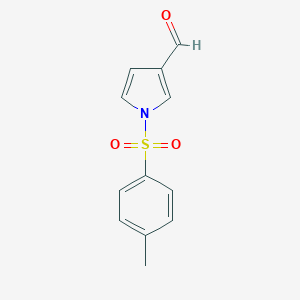
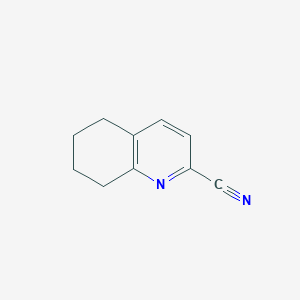
![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
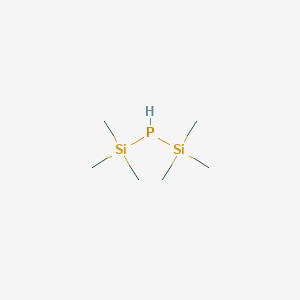
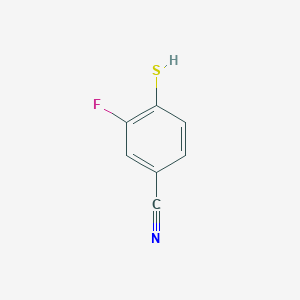
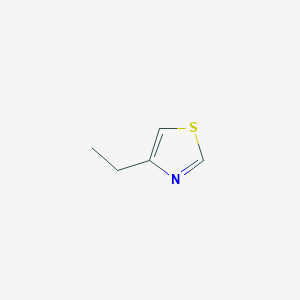
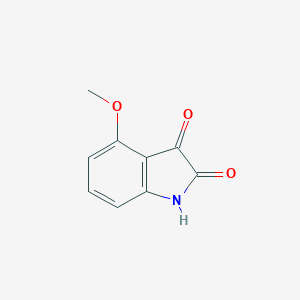
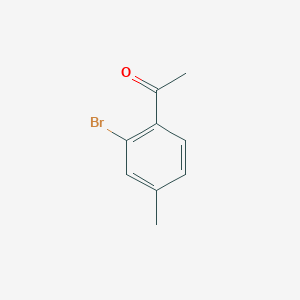
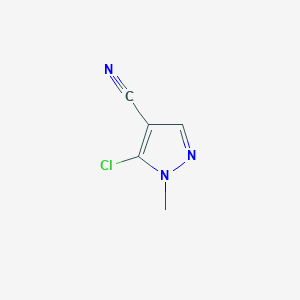
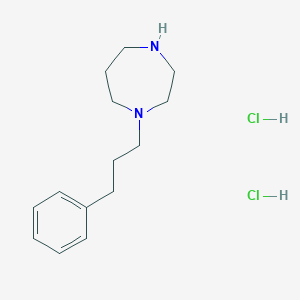
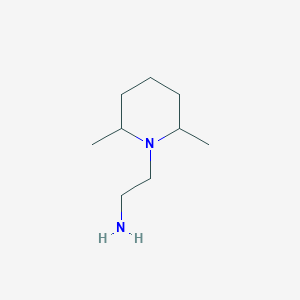
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
